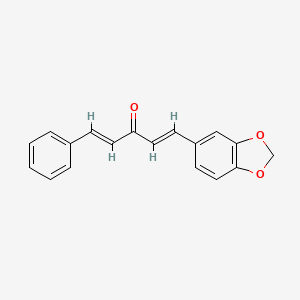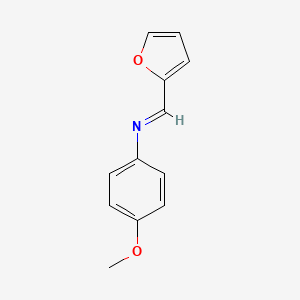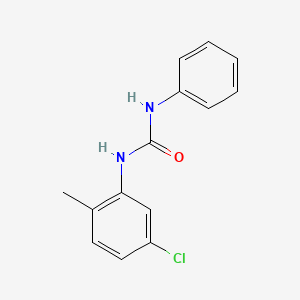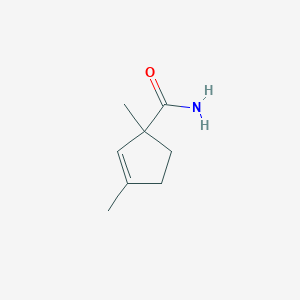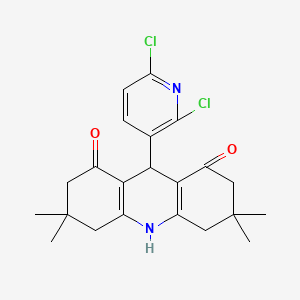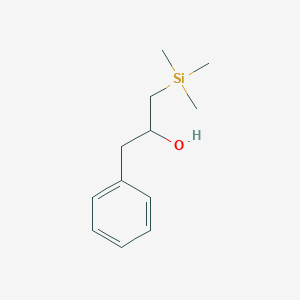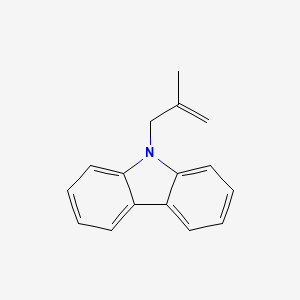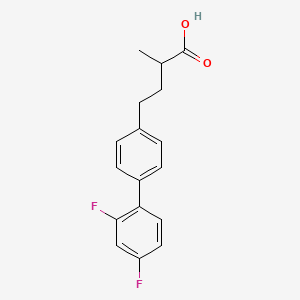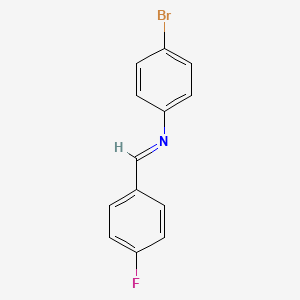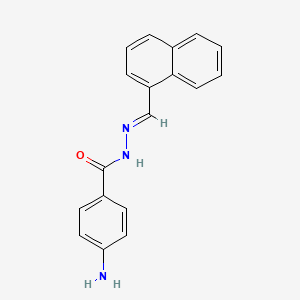
Tetraoctadecylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraoctadecylsilane is a chemical compound with the molecular formula C72H148Si. It is a type of organosilane, which are compounds containing silicon atoms bonded to organic groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraoctadecylsilane can be synthesized through various methods. One common approach involves the reaction of octadecyltrimethoxysilane with tetraethoxysilane in an alkaline medium. Another method involves grafting commercial silica with octadecyltrimethoxysilane, which results in a lower carbon content compared to the sol-gel method .
Industrial Production Methods: Industrial production of this compound typically involves large-scale sol-gel processes due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetraoctadecylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the silicon atom and the long alkyl chains.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of silanols or siloxanes, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Tetraoctadecylsilane has a wide range of applications in scientific research:
Biology: this compound-modified surfaces are used in biological assays and biosensors to enhance sensitivity and specificity.
Medicine: The compound is explored for its potential in drug delivery systems due to its ability to form stable monolayers on various substrates.
Mechanism of Action
The mechanism by which tetraoctadecylsilane exerts its effects is primarily through the formation of self-assembled monolayers (SAMs) on surfaces. These SAMs are formed by the physical adsorption or covalent bonding of the silane head group to the substrate, stabilized by van der Waals interactions between the alkyl chains . This results in a highly ordered and stable monolayer that can modify the surface properties of the substrate.
Comparison with Similar Compounds
Octadecyltrimethoxysilane (OTMS): Similar to tetraoctadecylsilane, OTMS is used to create SAMs on surfaces. it has a different molecular structure and reactivity.
Octadecyltrichlorosilane (OTCS): Another similar compound, OTCS, is also used for surface modification but has different reactivity and stability compared to this compound.
Uniqueness: this compound is unique due to its long alkyl chains and the presence of four octadecyl groups attached to the silicon atom. This structure provides enhanced hydrophobicity and stability compared to other similar compounds .
Properties
Molecular Formula |
C72H148Si |
|---|---|
Molecular Weight |
1042.0 g/mol |
IUPAC Name |
tetraoctadecylsilane |
InChI |
InChI=1S/C72H148Si/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3 |
InChI Key |
DNTNLCLJSMTQPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




